![molecular formula C22H30N4O B12538128 Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl- CAS No. 656836-03-2](/img/structure/B12538128.png)
Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl- is a complex organic compound with the molecular formula C22H30N4O. This compound is characterized by its unique structure, which includes hexylamino and phenylethylamino groups attached to a methylene bridge, further connected to a phenyl group. It is a derivative of urea, a compound widely known for its applications in fertilizers and various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl- typically involves the reaction of hexylamine and 2-phenylethylamine with a suitable methylene donor, followed by the introduction of a phenyl group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms of the compound. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The pathways involved in these actions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, [(methylamino)[(2-phenylethyl)amino]methylene]phenyl-
- Urea, [(ethylamino)[(2-phenylethyl)amino]methylene]phenyl-
- Urea, [(propylamino)[(2-phenylethyl)amino]methylene]phenyl-
Uniqueness
Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl- is unique due to its specific hexylamino group, which imparts distinct chemical and physical properties compared to its analogs
Propriétés
Numéro CAS |
656836-03-2 |
|---|---|
Formule moléculaire |
C22H30N4O |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
1-[N'-hexyl-N-(2-phenylethyl)carbamimidoyl]-3-phenylurea |
InChI |
InChI=1S/C22H30N4O/c1-2-3-4-11-17-23-21(24-18-16-19-12-7-5-8-13-19)26-22(27)25-20-14-9-6-10-15-20/h5-10,12-15H,2-4,11,16-18H2,1H3,(H3,23,24,25,26,27) |
Clé InChI |
SWOZRKMAANQPMV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN=C(NCCC1=CC=CC=C1)NC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene](/img/structure/B12538046.png)
![N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B12538055.png)
![4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline](/img/structure/B12538060.png)
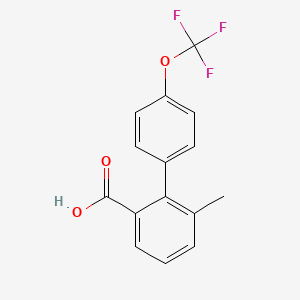

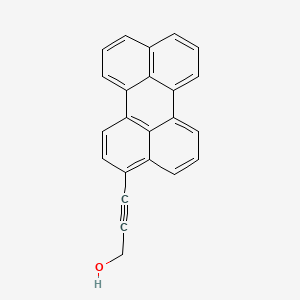
![3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium](/img/structure/B12538077.png)
![4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol](/img/structure/B12538079.png)
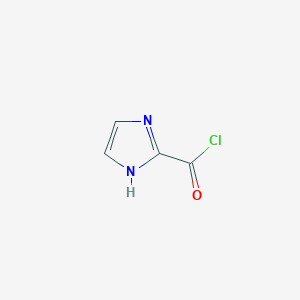
![(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol](/img/structure/B12538084.png)
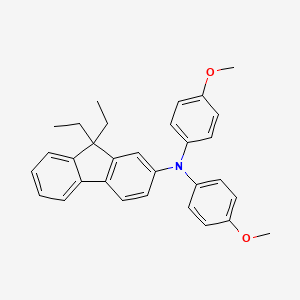
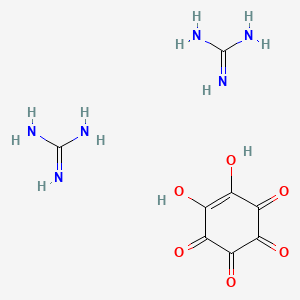
![4-Ethyl-2-[4-(methanesulfonyl)phenyl]-6-(piperidin-1-yl)pyridine](/img/structure/B12538101.png)

